

Spectroscopic Profile of Diethyl Methyl Malonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl methyl malonate

Cat. No.: B8451518

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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl methyl malonate** (CAS No. 609-08-5), a key reagent in organic synthesis. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended to aid in the identification, characterization, and quality control of **diethyl methyl malonate** in research and development settings.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₄	[1]
Molecular Weight	174.19 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Boiling Point	198-199 °C	[2]
Density	1.013 g/cm ³	[1]
Refractive Index	1.413-1.415	[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **diethyl methyl malonate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Diethyl Methyl Malonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.20	Quartet	4H	-OCH ₂ CH ₃
~3.36	Quartet	1H	-CH(CH ₃)-
~1.30	Doublet	3H	-CH(CH ₃)-
~1.28	Triplet	6H	-OCH ₂ CH ₃

Note: Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS). Data sourced from multiple publicly available spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Diethyl Methyl Malonate**

Chemical Shift (δ) ppm	Assignment
~168	C=O (Ester)
~61	-OCH ₂ CH ₃
~49	-CH(CH ₃)-
~14	-OCH ₂ CH ₃
~13	-CH(CH ₃)-

Note: Data obtained in CDCl₃. Chemical shifts are referenced to the solvent peak. Data sourced from multiple publicly available spectra.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Diethyl Methyl Malonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)

Note: Data typically acquired as a neat liquid film.[\[4\]](#)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **Diethyl Methyl Malonate** (Electron Ionization)

m/z	Relative Intensity	Assignment
174	Moderate	[M] ⁺ (Molecular Ion)
129	High	[M - OCH ₂ CH ₃] ⁺
101	Moderate	[M - COOCH ₂ CH ₃] ⁺
73	High	[COOCH ₂ CH ₃] ⁺
29	High	[CH ₂ CH ₃] ⁺

Note: Fragmentation patterns can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and purity of **diethyl methyl malonate**.

Methodology:

- Sample Preparation: A solution of **diethyl methyl malonate** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within a 5 mm NMR tube.^[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.^[6]
- Instrument Setup:
 - The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
 - The sample is placed in the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
 - The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.^[5]
- ^1H NMR Data Acquisition:
 - A standard single-pulse experiment is typically used.
 - Parameters such as the pulse angle (e.g., 30-90 degrees), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds) are set.
 - A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - A proton-decoupled experiment is most commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).^{[7][8]}
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer total acquisition time are generally required compared to ^1H NMR.^[7]
 - A relaxation delay of 2-5 seconds is typically employed.

- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
 - The spectrum is phased to ensure all peaks are in the absorptive mode.
 - The baseline is corrected to be flat.
 - The chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl_3 in ^1H NMR; 77.16 ppm for CDCl_3 in ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).
 - For ^1H NMR, the peaks are integrated to determine the relative ratios of different protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in **diethyl methyl malonate**.

Methodology:

- Sample Preparation: As **diethyl methyl malonate** is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^{[9][10]} No further sample preparation is typically required.
- Instrument Setup:
 - The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - A background spectrum of the clean, empty ATR crystal is collected.^[11] This is essential to subtract any signals from the instrument or the environment.
- Data Acquisition:
 - The sample is placed on the ATR crystal, ensuring good contact.

- The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.^[11] The typical spectral range is 4000-400 cm^{-1} .^[10]
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm^{-1}).
 - The characteristic absorption bands corresponding to specific functional groups are identified.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **diethyl methyl malonate**.

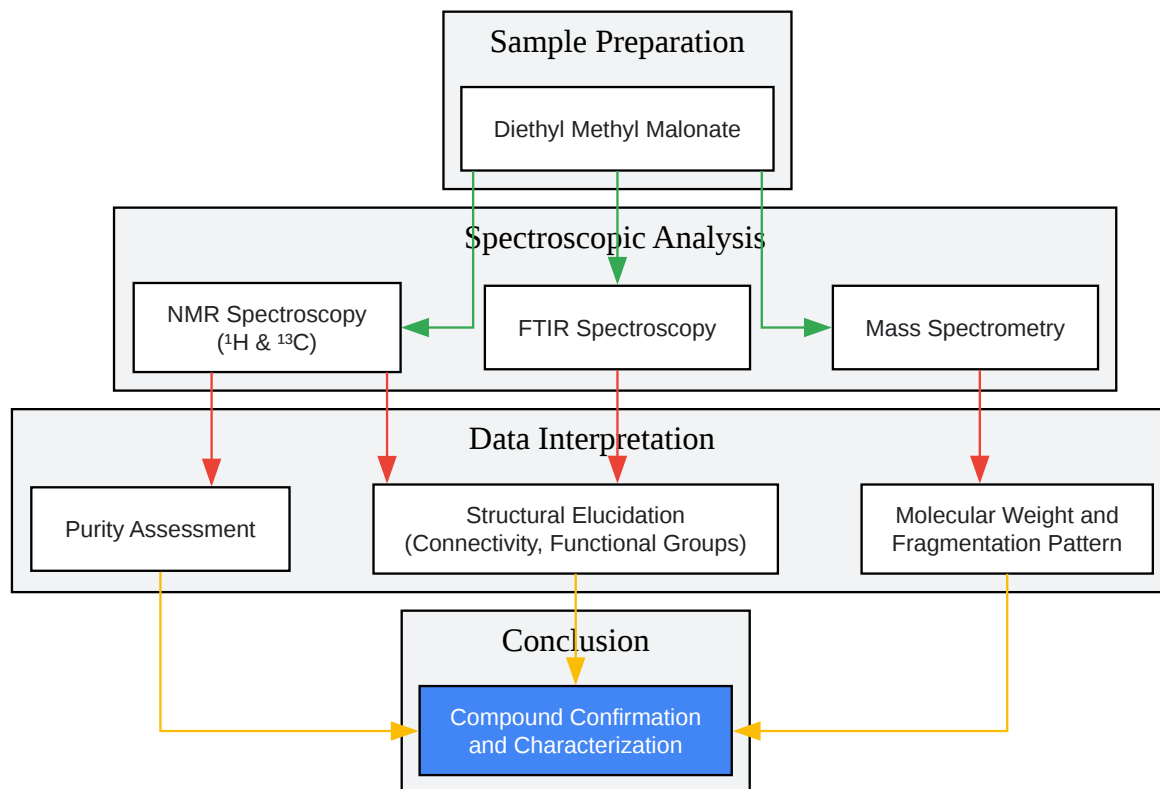
Methodology:

- Sample Introduction:
 - For a volatile liquid like **diethyl methyl malonate**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.^[12]^[13]
 - If using a GC, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected. The GC separates the components of the mixture before they enter the mass spectrometer.
 - For direct insertion, a small amount of the neat liquid is placed in a capillary tube which is then inserted into the ion source and heated to vaporize the sample.^[13]
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[12]^[14]

- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$). The high energy also leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.^[15]
- Mass Analysis:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
 - The molecular ion peak is identified to determine the molecular weight of the compound.
 - The fragmentation pattern is analyzed to provide structural information.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **diethyl methyl malonate**.



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Caption: Workflow for Spectroscopic Analysis.

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